molecular formula C17H17N3O2 B2628290 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea CAS No. 923102-61-8

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea

Cat. No.: B2628290
CAS No.: 923102-61-8
M. Wt: 295.342
InChI Key: QCESJJMWFBHXAM-UHFFFAOYSA-N
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Description

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidinone ring attached to a phenyl group, which is further connected to a phenylurea moiety

Scientific Research Applications

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers study its interactions with biological systems to understand its effects at the molecular level, including its potential as an enzyme inhibitor or receptor modulator.

Future Directions

Pyrrolidine derivatives are of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . This suggests that “1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea” and similar compounds could have potential applications in the development of new drugs.

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives, which include this compound, have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . This suggests that 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea may interact with enzymes such as COX-2 and potentially influence biochemical reactions.

Molecular Mechanism

It is known that pyrrolidine derivatives can inhibit COX-2 , suggesting that this compound may exert its effects at the molecular level through enzyme inhibition

Preparation Methods

The synthesis of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(2-oxopyrrolidin-1-yl)phenylamine and phenyl isocyanate.

    Reaction Conditions: The 4-(2-oxopyrrolidin-1-yl)phenylamine is reacted with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Comparison with Similar Compounds

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea can be compared with other similar compounds, such as:

    Phenotropil: A nootropic drug with a similar pyrrolidinone structure, known for its cognitive-enhancing effects.

    Piracetam: Another nootropic compound that shares the pyrrolidinone ring but differs in its overall structure and pharmacological profile.

    Modafinil: A wakefulness-promoting agent with structural similarities, used in the treatment of sleep disorders.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCESJJMWFBHXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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